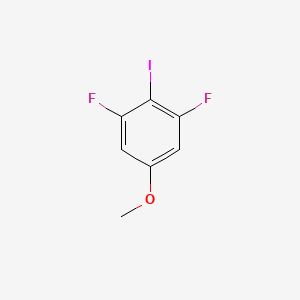

1,3-Difluoro-2-iodo-5-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds like 1,3-Difluoro-2-iodo-5-methoxybenzene typically involves electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed coupling reactions. For instance, a similar compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, demonstrating a potential pathway for introducing fluorine atoms into aromatic rings (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly affected by the presence and position of halogen atoms due to their electronegativity and size. For compounds like 1,3,5-trifluorobenzene, X-ray crystallography and NMR spectroscopy have been employed to determine molecular geometry, indicating how fluorine atoms influence bond angles and electron distribution. The introduction of an iodine atom and a methoxy group would further modify the electronic and steric landscape, potentially leading to unique structural characteristics (Wang et al., 2023).

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

- Regioselective Synthesis and Pharmacological Properties : A study focused on the regioselectively controlled synthesis of specific pyrazolylbenzenesulfonamides, demonstrating a method to prepare isomers with significant pharmacological properties. Although it doesn't directly involve 1,3-Difluoro-2-iodo-5-methoxybenzene, this research underlines the importance of structural precision in medicinal chemistry, which could be relevant for the synthesis and applications of the compound (Lobo et al., 2015).

Imaging and Diagnostic Applications

- Development of Imaging Agents : A study reported the synthesis and evaluation of fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of tumors using positron emission tomography (PET). This highlights the potential of structurally related compounds in the development of diagnostic agents and might point towards possible imaging applications of 1,3-Difluoro-2-iodo-5-methoxybenzene (Tu et al., 2007).

Metabolic Studies and Drug Development

- Metabolic Activation and Carcinogenicity Studies : Research focused on the metabolic activation, DNA adduct formation, and carcinogenicity of a specific synthetic acetylenic analogue, shedding light on the metabolic pathways and potential toxicological implications of related compounds. This could be important for understanding the metabolic behavior of 1,3-Difluoro-2-iodo-5-methoxybenzene in biological systems (Fennell et al., 1985).

Neurochemical Applications

- Neurochemical Investigations : A study on 1,3-dinitrobenzene-induced astroglial injury in the rat brain provided insights into neurochemical changes and cerebral damage, which might be pertinent to understanding the neurotoxicity or neuroprotective properties of related chemical structures, including 1,3-Difluoro-2-iodo-5-methoxybenzene (Mavroudis et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P302+P352 (IF ON SKIN: Wash with plenty of water) .

Propriétés

IUPAC Name |

1,3-difluoro-2-iodo-5-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEHWALQPZFYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Difluoro-2-iodo-5-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)

![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)

![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)

![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)